

scale-up synthesis of 1,5-Dimethyl-3-ethoxycarbonylpyrazole

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 1,5-Dimethyl-3-ethoxycarbonylpyrazole |
| Cat. No.: | B1585288 |

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An Application Guide for the Scale-Up Synthesis of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, a key heterocyclic intermediate in the development of various pharmaceutical agents. The guide is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility. The synthesis is based on the classical Knorr pyrazole synthesis, a robust and well-established method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.^{[1][2][3]} This document offers a step-by-step methodology, critical process parameters, safety protocols for handling hazardous reagents like methylhydrazine, and detailed analytical techniques for product characterization and quality control.

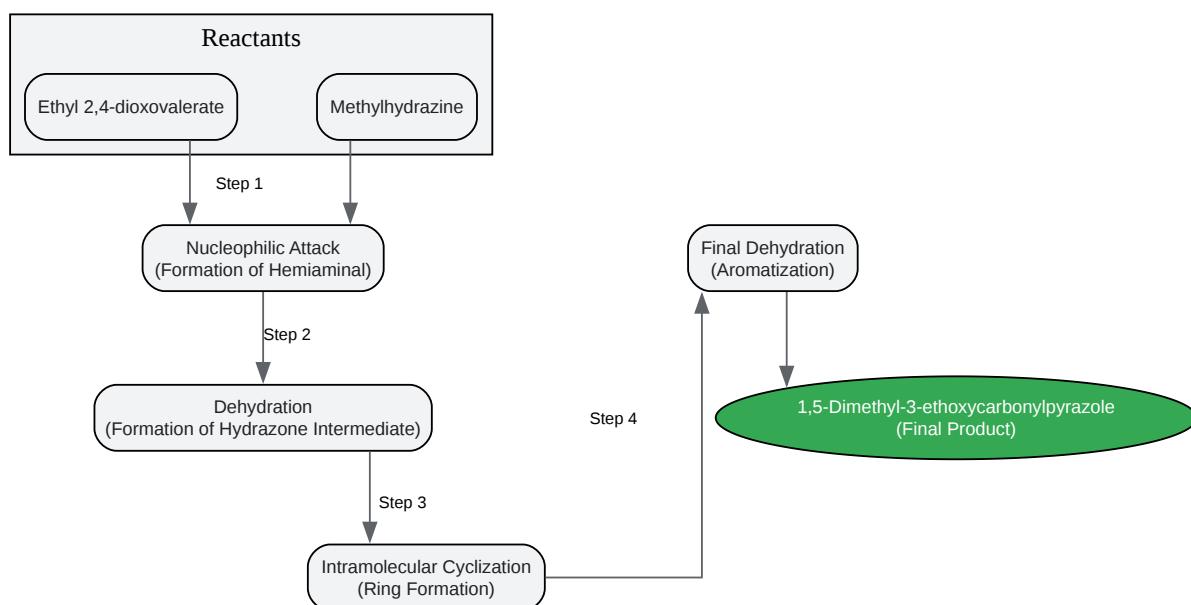
Introduction and Scientific Background

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.^{[1][4]} **1,5-Dimethyl-3-ethoxycarbonylpyrazole** (CAS No: 5744-51-4) is a vital building block, valued for its specific substitution pattern which allows for further functionalization in complex synthetic pathways.

The primary synthetic route to this and other polysubstituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[1][5] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] For the target molecule, the reaction proceeds between ethyl 2,4-dioxovalerate and methylhydrazine. The reaction's elegance lies in its efficiency and the direct formation of the stable aromatic pyrazole ring.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine onto one of the carbonyl carbons of the dicarbonyl compound. The choice of which nitrogen attacks first and which carbonyl is attacked dictates the final regiochemistry. In the case of methylhydrazine, the more nucleophilic, unsubstituted nitrogen typically initiates the attack on the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization and subsequent dehydration under acidic or neutral conditions to yield the final, stable aromatic pyrazole.



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Caption: Knorr Pyrazole Synthesis Pathway.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment

| Reagent/Material | Grade | CAS No. | Supplier Example |
|--|----------------------------|-----------|-------------------|
| Ethyl 2,4-dioxovalerate | ≥97% | 615-79-2 | Sigma-Aldrich |
| Methylhydrazine | ≥98% (or 40% aq. solution) | 60-34-4 | Sigma-Aldrich |
| Ethanol (200 Proof) | Reagent Grade | 64-17-5 | Fisher Scientific |
| Ethyl Acetate | ACS Grade | 141-78-6 | VWR |
| Sodium Sulfate (Anhydrous) | Reagent Grade | 7757-82-6 | VWR |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | Lab Prepared |

Equipment:

- 2 L three-neck round-bottom flask
- Overhead mechanical stirrer with a PTFE paddle
- 500 mL pressure-equalizing dropping funnel
- Reflux condenser with a nitrogen/argon inlet
- Digital thermometer/temperature probe

- Heating mantle with stirring control
- Rotary evaporator
- Separatory funnel (2 L)
- Standard laboratory glassware

Experimental Workflow



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Caption: Overall Synthesis Workflow.

Step-by-Step Procedure

- Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, dropping funnel, and condenser. Ensure all joints are properly sealed. Purge the entire system with dry nitrogen for 15 minutes to establish an inert atmosphere.
- Reagent Charging: Charge the reaction flask with ethyl 2,4-dioxovalerate (158.15 g, 1.0 mol) and ethanol (800 mL). Begin stirring to form a homogeneous solution.
- Methylhydrazine Addition: In the dropping funnel, place methylhydrazine (48.38 g, 1.05 mol, 1.05 eq). CAUTION: This step is exothermic. Cool the reaction flask in an ice-water bath to maintain an internal temperature of 10-15 °C. Add the methylhydrazine dropwise over a period of 60-90 minutes, ensuring the internal temperature does not exceed 25 °C.
- Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting diketone is consumed.
- Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

- **Work-up and Extraction:** To the resulting residue, add deionized water (500 mL) and ethyl acetate (500 mL). Transfer the mixture to a 2 L separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).
- **Washing and Drying:** Combine all organic layers and wash with saturated brine (2 x 200 mL) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate, then filter.
- **Isolation and Purification:** Concentrate the dried organic solution on a rotary evaporator to yield the crude product as an oil or low-melting solid. For purification, recrystallization from an ethanol/water mixture or hexanes can be performed to afford the final product as a white to light yellow solid.[\[6\]](#)

Process Safety and Hazard Management

Scaling up chemical reactions requires stringent safety protocols. The primary hazards in this synthesis are associated with methylhydrazine.

- **Methylhydrazine:** This substance is toxic, corrosive, and a suspected carcinogen.[\[7\]](#)[\[8\]](#) It can be absorbed through the skin and is harmful if inhaled or swallowed.[\[9\]](#)[\[10\]](#)
 - **Handling:** Always handle methylhydrazine in a certified chemical fume hood.[\[7\]](#)
 - **PPE:** Wear chemical-resistant gloves (butyl rubber recommended), a face shield, chemical safety goggles, and a flame-retardant lab coat.[\[8\]](#)[\[10\]](#)
 - **Spills:** In case of a spill, neutralize with a weak acid (e.g., citric acid solution) and absorb with an inert material like vermiculite.
- **Exothermic Reaction:** The condensation is exothermic. The controlled, slow addition of methylhydrazine and initial cooling are critical to prevent a thermal runaway. A rapid temperature increase can lead to vigorous boiling of the solvent and a dangerous pressure build-up.
- **Solvent Handling:** Ethanol and ethyl acetate are flammable. Ensure no ignition sources are present in the vicinity of the reaction setup.

Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product.

| Test / Method | Specification / Expected Result |
|---|---|
| Appearance | White to light yellow crystalline solid[6] |
| Melting Point | 39-41 °C[6] |
| ¹ H NMR (CDCl ₃ , 400 MHz) | δ (ppm): ~4.35 (q, 2H, -OCH ₂ CH ₃), ~3.80 (s, 3H, N-CH ₃), ~2.50 (s, 3H, C-CH ₃), ~1.38 (t, 3H, -OCH ₂ CH ₃) |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | δ (ppm): ~163 (C=O), ~148, ~140, ~110 (pyrazole ring carbons), ~60 (-OCH ₂), ~35 (N-CH ₃), ~14 (-OCH ₂ CH ₃), ~12 (C-CH ₃) |
| Purity (HPLC) | ≥98% |
| Yield | 80-90% |

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be used for purity analysis.[11][12][13]

| Parameter | Condition |
|------------------|---|
| Column | C18, 4.6 x 150 mm, 5 μm |
| Mobile Phase | Isocratic: 70:30 Acetonitrile:Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 μL |

Conclusion

The scale-up synthesis of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** via the Knorr condensation is a reliable and high-yielding process. The success of the scale-up operation hinges on meticulous control of the reaction temperature during the addition of methylhydrazine and adherence to strict safety protocols for handling hazardous materials. The provided protocol and analytical methods serve as a robust framework for producing this important intermediate with high purity and consistency, facilitating its use in pharmaceutical research and development.

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